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Compound of Interest

Compound Name: 28-O-Imidazolyl-azepano-betulin

Cat. No.: B12365393 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activities of C-28 modified

betulin analogues. Betulin, a naturally abundant pentacyclic triterpene, serves as a versatile

scaffold for chemical modification, particularly at its primary hydroxyl group at the C-28 position.

These modifications have yielded a diverse library of compounds with significant therapeutic

potential, including anticancer, antiviral, and anti-inflammatory properties. This document

summarizes key quantitative data, details common experimental protocols, and visualizes

relevant pathways and workflows to support ongoing research and development in this field.

Anticancer Activity
Modification at the C-28 position of betulin and its derivatives, such as betulinic acid, has been

a highly fruitful strategy for developing potent anticancer agents. The introduction of various

functional groups, including esters, amides, and alkynyl moieties, has been shown to

significantly enhance cytotoxicity against a broad range of human cancer cell lines.

The following tables summarize the 50% inhibitory concentration (IC50) values for various C-28

modified betulin analogues against several human cancer cell lines. These values provide a

quantitative measure of the compounds' potency.

Table 1: Antiproliferative Activity of C-28 Alkynyl Betulin Derivatives
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Compound
Modification at
C-28

Cell Line IC50 (µM) Reference

28-O-

Propynoylbetuli

n

Propynoyl
CCRF/CEM
(Leukemia)

0.045* [1]

SW707

(Colorectal)
0.45* [1]

T47D (Breast) 0.52* [1]

Compound 4a
Propynoyl (with

3-carboxyacyl)

MV4-11

(Leukemia)
2.03 [2][3]

Compound 5a
Propynoyl (with

3-carboxyacyl)

MV4-11

(Leukemia)
3.16 [2][3]

Compound 6a
Propynoyl (with

3-carboxyacyl)

MV4-11

(Leukemia)
1.83 [2]

*Note: Original data in µg/mL was 0.02, 0.2, and 0.23 respectively. Conversion to µM assumes

a molecular weight of approximately 496.7 g/mol .

Table 2: Antiproliferative Activity of C-28 Ester and Amide Betulin Derivatives

Compound
Modification at
C-28

Cell Line IC50 (µM) Reference

Compound 15 Chloroacetyl
SW1736
(Thyroid)

< 10 [4]

23-

Hydroxybetulinic

acid ester (6i)

-

O(CH₂)₆OCO(C

H₂)₃COOH

HL-60

(Leukemia)
8.35 [5][6]

Succinic acid

amide (2a)

Succinic acid

amide

MV4-11

(Leukemia)
2.03 [3]

Succinic acid

amide (2d)

Succinic acid

amide

MV4-11

(Leukemia)
3.16 [3]
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| Indole-3-yl-acetate | 2-(1H-indol-3-yl)acetate | MCF-7 (Breast) | Most sensitive |[7] |

Antiviral Activity
C-28 modifications of betulin and betulinic acid have also produced compounds with significant

antiviral properties. These analogues have been evaluated against a variety of enveloped and

non-enveloped viruses, demonstrating mechanisms that can interfere with viral entry,

replication, and maturation.

The tables below present the 50% effective concentration (EC50) or IC50 values of C-28

modified analogues against different viruses. The Selectivity Index (SI), the ratio of cytotoxic

concentration (CC50) to effective concentration (EC50), is also included where available,

indicating the compound's therapeutic window.

Table 3: Anti-HIV Activity of C-28 Modified Betulin Analogues

Compound
Modificatio
n at C-28

Target EC50 (µM) SI Reference

Bevirimat

Derivative

(30)

Various
substituent
s

HIV-1 0.016 - [6]

Betulin

Derivative

Dimethylsucci

nyl

HIV-1

Replication
- - [8]

| Betulinic Acid | (Parent Compound) | HIV-1 Replication | 1.4 | 9.8 |[9] |

Table 4: Anti-Herpes Simplex Virus (HSV) and Other Viral Activity
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Compound
Modificatio
n at C-28

Virus
EC50 / IC50
(µM)

SI Reference

Ionic

Derivative

(2)

Ionic group HSV-2 0.6 >125 [10]

Ionic

Derivative (5)
Ionic group HSV-2 0.9 >125 [10]

Lupane

Triazolyl

Derivative

Phenyl-

triazolyl
HPV-11 2.97 28 [11]

Lupane

Triazolyl

Derivative

Fluorophenyl-

triazolyl
HPV-11 1.20 >125 [11]

Betulin 29-

phosphonate

(3)

Diethylphosp

honate
HAdV-5 2.59 5.8 [8]

| Betulin 29-phosphonate (3) | Diethylphosphonate | BEV | 1.73 | 8.7 |[8] |

Anti-inflammatory Activity
Derivatives of betulin and betulinic acid modified at the C-28 position have demonstrated

notable anti-inflammatory effects. These compounds can modulate key inflammatory pathways,

including the inhibition of cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2).[12][13][14]

While extensive IC50 tables are less common in the initial literature for this specific activity,

studies have shown significant effects. For instance, 3-O-Acetylbetulin-28-O-hemiphthalate

exhibited anti-inflammatory activity comparable to the standard drug diclofenac.[15][16][17]

Furthermore, C-28 amino acid esters of betulin were found to reduce IL-6 secretion in

macrophages more potently than dexamethasone.[13]

Experimental Protocols
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The biological activities summarized above were determined using a range of standard in vitro

assays. Detailed methodologies for key experiments are provided below.

a) MTT Assay The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is

a colorimetric method used to assess cell viability.

Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 2-4 x 10⁴ cells/mL

and incubated to allow for attachment.[5]

Compound Treatment: The cells are treated with the test compounds at various

concentrations (e.g., 0.03 to 100 µg/mL) and incubated for 72 hours.[2] Doxorubicin or

cisplatin is often used as a positive control.[1][2]

MTT Addition: After the incubation period, MTT solution (e.g., 20 µL/well) is added, and the

plates are incubated for an additional 4 hours at 37°C.[5]

Formazan Solubilization: The medium is removed, and the purple formazan crystals formed

by viable cells are dissolved in 150 µL of DMSO.[5]

Data Acquisition: The absorbance is measured using a microplate reader at a specific

wavelength.

IC50 Calculation: The IC50 values are calculated from the dose-response curves using

appropriate software.[2]

b) SRB Assay The Sulforhodamine B (SRB) assay is another method used to measure drug-

induced cytotoxicity based on the measurement of cellular protein content.

Cell Seeding and Treatment: The protocol follows the same initial steps as the MTT assay.

Cell Fixation: After 72 hours of compound exposure, cells are fixed with trichloroacetic acid

(TCA).

Staining: The fixed cells are stained with SRB solution.

Washing: Unbound dye is removed by washing with acetic acid.

Dye Solubilization: The protein-bound dye is solubilized with a Tris base solution.
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Data Acquisition and Analysis: Absorbance is read, and IC50 values are calculated.[2]

a) Apoptosis Determination (Annexin V Staining) This assay identifies apoptotic cells by

detecting the externalization of phosphatidylserine.

Cell Treatment: Cells are treated with the C-28 modified betulin analogue for a specified

period (e.g., 24 hours).

Staining: Cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI)

according to the manufacturer's protocol.

Flow Cytometry: The stained cells are analyzed by flow cytometry to distinguish between

viable, early apoptotic, late apoptotic, and necrotic cells.[2]

b) Caspase-3/7 Activity Study This assay quantifies the activity of key executioner caspases in

the apoptotic pathway.

Cell Treatment: Cells are exposed to the test compounds.

Lysis and Substrate Addition: Cells are lysed, and a luminogenic substrate specific for

caspase-3 and -7 is added.

Signal Measurement: The luminescence generated by caspase activity is measured with a

luminometer. An increase in luminescence indicates the induction of apoptosis.[2][3]

c) Cell Cycle Analysis This protocol determines the effect of the compounds on cell cycle

progression.

Cell Treatment and Harvesting: Cells are treated with the compound, harvested, and

washed.

Fixation: Cells are fixed, typically with cold ethanol.

Staining: The fixed cells are stained with a DNA-intercalating dye, such as Propidium Iodide

(PI), in the presence of RNase.

Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the

percentage of cells in the G1, S, and G2/M phases of the cell cycle.[7]
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a) General Antiviral Activity Screening This protocol provides a general framework for

assessing the antiviral efficacy of the compounds.

Cell Culture: A suitable host cell line (e.g., A549) is cultured in 96-well plates.[8]

Compound Treatment: Cells are pre-treated with non-toxic concentrations of the betulin

derivatives for 24 hours.[8]

Viral Infection: The culture medium is removed, and the cells are infected with a specific titer

of the virus (e.g., 100 TCID50/well).[8]

Incubation: The virus is allowed to adsorb for a set period (e.g., 30-60 minutes), after which

the inoculum is removed, and fresh medium containing the test compound is added. Plates

are incubated for 48-72 hours.[8]

Cytopathic Effect (CPE) Observation: The plates are examined under a microscope to

assess the virus-induced CPE.

Viability Assay: The protective effect of the compound is quantified using a cell viability assay

like MTT.[8]

EC50 Calculation: The EC50 is calculated as the compound concentration that provides 50%

protection against virus-induced cell death.

Visualizations: Workflows and Signaling Pathways
The following diagrams, created using the DOT language, illustrate key processes related to

the synthesis and biological evaluation of C-28 modified betulin analogues.
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General Synthesis Workflow for C-28 Betulin Analogues

Betulin (C3-OH, C28-OH)

Protect C3-OH Group
(e.g., Acetylation)

Step 1

Modify C28-OH
(Esterification, Amidation, etc.)

Step 2

Deprotect C3-OH
(Optional)

Step 3

Final C-28 Modified Analogue

If C3 protection
is not removed

Click to download full resolution via product page

Caption: General synthetic route for C-28 modification of betulin.
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Apoptosis Induction via Caspase Cascade

C-28 Betulin Analogue

Mitochondrial Stress
(Intrinsic Pathway)

Caspase-9 Activation

Caspase-3/7 Activation
(Executioner Caspases)

Apoptosis
(Cell Death)

Click to download full resolution via product page

Caption: Simplified intrinsic apoptosis pathway induced by betulin analogues.
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In Vitro Cytotoxicity Screening Workflow

Seed Cancer Cells
in 96-well Plates

Add Serial Dilutions
of C-28 Analogues

Incubate for 72 hours

Perform Viability Assay
(e.g., MTT or SRB)

Measure Absorbance/
Fluorescence

Calculate IC50 Values

Click to download full resolution via product page

Caption: Standard workflow for determining the IC50 of test compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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